4-(Chloromethyl)-1-trityl-1H-imidazole
Overview
Description
“4-(Chloromethyl)-1-trityl-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation is a common reaction in organic chemistry. It often involves the reaction of a compound with formaldehyde and a source of chlorine .Scientific Research Applications
Synthesis of Triazolyl-functionalized Energetic Salts : The compound has been used in the synthesis of triazolyl-functionalized energetic salts, which exhibit good thermal stability and relatively high density. These energetic salts have potential applications in various industries due to their stable and high-density characteristics (Wang, Gao, Ye, & Shreeve, 2007).
Stille Cross-Coupling Reactions : It has been utilized in Stille cross-coupling reactions to produce activated chloromethyl compounds. These compounds are significant in various synthetic processes, especially in the development of pharmaceuticals and materials science (Primas, Neilde, Kabri, Crozet, Terme, & Vanelle, 2013).
Chemotherapy Against Tropical Diseases : The compound has applications in the development of novel metal-based chemotherapy agents against tropical diseases. This involves the preparation of complexes using the compound as a ligand, which shows potential in medical research and drug development (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Support for Immobilizing Manganese Porphyrin : The compound has been used in the modification of chloromethylated MIL-101(Cr) with imidazole for supporting the immobilization of manganese porphyrin. This application is relevant in catalysis and material science (Zadehahmadi, Tangestaninejad, Moghadam, Mirkhani, Mohammadpoor‐Baltork, Khosropour, & Kardanpour, 2014).
Antimicrobial Activity and Molecular Docking : Imidazole derivatives, including the compound , have been studied for their antimicrobial activity and molecular docking properties. This has implications for pharmaceutical research, particularly in the development of new antibacterial and antifungal agents (Thomas, Hossain, Mary, Resmi, Armaković, Armaković, Nanda, Ranjan, Vijayakumar, & Alsenoy, 2018).
Lithiation of Imidazoles : The compound plays a role in the lithiation of imidazoles, which is a crucial step in various synthetic pathways, especially in the production of pharmaceuticals and agrochemicals (Torregrosa, Pastor, & Yus, 2007).
Antileukemic Agent Synthesis : It has been involved in the synthesis of antileukemic agents. The stability and quality of these agents are crucial for their effectiveness in cancer treatment (Shealy, Krauth, Holum, & Fitzgibbon, 1968).
Mechanism of Action
Target of Action
Chloromethyl groups are known to be reactive and can interact with various biological targets, such as proteins or nucleic acids .
Mode of Action
Chloromethyl groups in other compounds have been shown to undergo nucleophilic substitution reactions . In such reactions, a nucleophile, which could be a molecule in the target cell, attacks the chloromethyl group, leading to the replacement of the chlorine atom .
Biochemical Pathways
Compounds with chloromethyl groups can potentially interfere with various biochemical pathways due to their reactivity .
Result of Action
Given the reactivity of chloromethyl groups, the compound could potentially cause modifications to cellular molecules, which could in turn affect cellular functions .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)-1-trityl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species in the environment could potentially influence the compound’s stability and reactivity .
Properties
IUPAC Name |
4-(chloromethyl)-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCUCAMWCWNHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376788 | |
Record name | 4-(Chloromethyl)-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-10-9 | |
Record name | 4-(Chloromethyl)-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103057-10-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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